4-[(2,5-Dimethoxyphenyl)sulfonylamino]benzoic acid
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Overview
Description
4-[(2,5-Dimethoxyphenyl)sulfonylamino]benzoic acid is an organic compound that features a benzoic acid core substituted with a sulfonylamino group and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,5-Dimethoxyphenyl)sulfonylamino]benzoic acid typically involves the following steps:
Formation of the sulfonyl chloride: The starting material, 2,5-dimethoxyaniline, is reacted with chlorosulfonic acid to form 2,5-dimethoxyphenylsulfonyl chloride.
Coupling with benzoic acid: The sulfonyl chloride is then reacted with 4-aminobenzoic acid in the presence of a base such as pyridine to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(2,5-Dimethoxyphenyl)sulfonylamino]benzoic acid can undergo various chemical reactions, including:
Electrophilic aromatic substitution: The aromatic rings can participate in reactions such as nitration, sulfonation, and halogenation.
Nucleophilic substitution: The sulfonyl group can be a site for nucleophilic attack, leading to substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Electrophilic aromatic substitution: Reagents such as nitric acid (for nitration) or sulfuric acid (for sulfonation) are commonly used.
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Major Products
Nitration: The major product would be the nitro derivative of the compound.
Sulfonation: The major product would be the sulfonic acid derivative.
Hydrolysis: The major products would be 2,5-dimethoxyaniline and 4-sulfobenzoic acid.
Scientific Research Applications
4-[(2,5-Dimethoxyphenyl)sulfonylamino]benzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Biological Studies: It can be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 4-[(2,5-Dimethoxyphenyl)sulfonylamino]benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonylamino group can form hydrogen bonds or electrostatic interactions with the target, while the aromatic rings can participate in π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
4-[(2,5-Dimethoxyphenyl)sulfonylamino]benzoic acid methyl ester: This compound is similar but has a methyl ester group instead of a carboxylic acid group.
4-[(2,5-Dimethoxyphenyl)sulfonylamino]benzamide: This compound has an amide group instead of a carboxylic acid group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the sulfonylamino and carboxylic acid groups allows for diverse chemical modifications and interactions, making it a versatile compound in various research fields.
Properties
IUPAC Name |
4-[(2,5-dimethoxyphenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO6S/c1-21-12-7-8-13(22-2)14(9-12)23(19,20)16-11-5-3-10(4-6-11)15(17)18/h3-9,16H,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOIXGJGFLRHAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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